molecular formula C16H8Cl2N2O4 B11223720 (Z)-4-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one

(Z)-4-(2,4-dichlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one

Cat. No.: B11223720
M. Wt: 363.1 g/mol
InChI Key: RTXOLFAIGVPQCJ-AUWJEWJLSA-N
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Description

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 2,4-dichlorobenzaldehyde with 4-nitrophenylacetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include amino derivatives, substituted phenyl derivatives, and various oxazole ring-modified compounds.

Scientific Research Applications

(4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
  • (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-AMINOPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE

Uniqueness

The uniqueness of (4Z)-4-[(2,4-DICHLOROPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both dichlorophenyl and nitrophenyl groups allows for diverse chemical modifications and applications in various research fields.

Properties

Molecular Formula

C16H8Cl2N2O4

Molecular Weight

363.1 g/mol

IUPAC Name

(4Z)-4-[(2,4-dichlorophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one

InChI

InChI=1S/C16H8Cl2N2O4/c17-11-4-1-10(13(18)8-11)7-14-16(21)24-15(19-14)9-2-5-12(6-3-9)20(22)23/h1-8H/b14-7-

InChI Key

RTXOLFAIGVPQCJ-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=N/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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